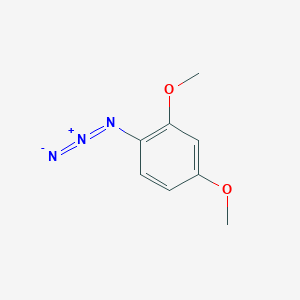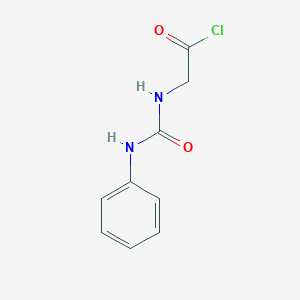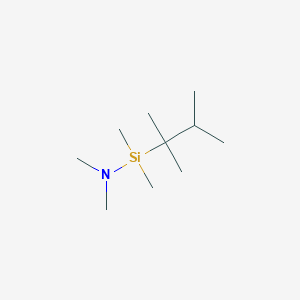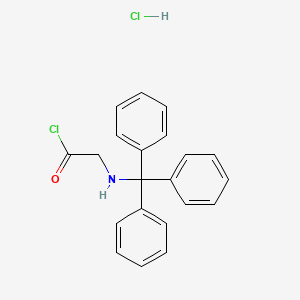![molecular formula C7H6N4OS B14410512 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one CAS No. 86870-56-6](/img/structure/B14410512.png)
6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by a fused ring system that includes both thiazole and purine moieties, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a purine derivative. The reaction conditions often require the use of catalysts such as ZnO nanoparticles to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal and antioxidant agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, it has been shown to inhibit dipeptidyl peptidase-4, which is involved in glucose metabolism . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Thiazoloquinazoline: Another fused heterocyclic compound with similar biological activities.
Thiazolo[2,3-f]purine: Shares structural similarities and exhibits comparable biological properties.
Uniqueness: 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one is unique due to its specific ring fusion and the presence of both thiazole and purine moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development.
Properties
CAS No. |
86870-56-6 |
|---|---|
Molecular Formula |
C7H6N4OS |
Molecular Weight |
194.22 g/mol |
IUPAC Name |
6,7-dihydro-1H-[1,3]thiazolo[3,2-a]purin-9-one |
InChI |
InChI=1S/C7H6N4OS/c12-6-4-5(9-3-8-4)10-7-11(6)1-2-13-7/h3H,1-2H2,(H,8,9) |
InChI Key |
LBXGLUYIOAXKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC3=C(C(=O)N21)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)



![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)





![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)

![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
